Dodecyl 2-hydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxybenzoate can be synthesized through the esterification of dodecanol with 2-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and maintained at a specific temperature to optimize the yield. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions: Dodecyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into dodecanol and 2-hydroxybenzoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products:
Hydrolysis: Dodecanol and 2-hydroxybenzoic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
Dodecyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes due to its amphiphilic nature.
Biology: Employed in studies related to cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Utilized as a preservative in cosmetic formulations and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of dodecyl 2-hydroxybenzoate is primarily related to its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can enhance the delivery of drugs across cell membranes or disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .
Comparison with Similar Compounds
Dodecyl 4-hydroxybenzoate: Another ester of dodecanol and hydroxybenzoic acid, but with the hydroxyl group in the para position.
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate:
Uniqueness: Dodecyl 2-hydroxybenzoate is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as in drug delivery systems and cosmetic formulations. Its ability to interact with lipid bilayers and alter membrane properties sets it apart from shorter-chain esters .
Properties
IUPAC Name |
dodecyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYBKFFVXWWBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388738 | |
Record name | Dodecyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-35-6 | |
Record name | Dodecyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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